molecular formula C8H14O2 B13501722 2-Ethyl-2-methylpent-4-enoic acid

2-Ethyl-2-methylpent-4-enoic acid

Cat. No.: B13501722
M. Wt: 142.20 g/mol
InChI Key: SHQNWLYRXOWNAY-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O2. It is a branched-chain unsaturated carboxylic acid, characterized by the presence of both an ethyl and a methyl group attached to the pent-4-enoic acid backbone. This compound is known for its applications in various fields, including flavor and fragrance industries, due to its distinctive odor and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methylpent-4-enoic acid can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with dimethyl sulfate as a methylating agent in the presence of sodium ethoxide. This reaction produces methyl diethyl malonate, which is then alkylated with allyl chloride in the presence of sodium ethoxide, followed by decarboxylation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as methylation, alkylation, and decarboxylation, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-methylpent-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the double bond and carboxylic acid group allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

2-Ethyl-2-methylpent-4-enoic acid can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in terms of its specific structure and functional groups.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-ethyl-2-methylpent-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-4-6-8(3,5-2)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10)

InChI Key

SHQNWLYRXOWNAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C)C(=O)O

Origin of Product

United States

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